

Computational Chemistry Analysis of 3,4-Diaminofurazan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminofurazan (DAF), a heterocyclic compound, serves as a crucial building block in the synthesis of various energetic materials. Its stable furazan ring structure and reactive amino groups make it a versatile precursor for the development of novel compounds with tailored energetic properties. Computational chemistry plays a pivotal role in understanding the molecular structure, stability, and energetic characteristics of DAF and its derivatives, thereby guiding synthetic efforts and enabling the prediction of performance metrics before costly and hazardous experimental work is undertaken. This technical guide provides an in-depth overview of the computational studies performed on **3,4-diaminofurazan**, detailing the methodologies employed and summarizing key quantitative findings.

Core Computational Data

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular properties of **3,4-diaminofurazan**. The following tables summarize the key geometric, energetic, and vibrational data obtained from these theoretical investigations.

Table 1: Optimized Geometric Parameters



Foundational & Exploratory

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The equilibrium geometry of the **3,4-diaminofurazan** molecule has been determined through computational optimization. The following table presents the calculated bond lengths and bond angles, providing a precise three-dimensional picture of the molecule.



Bond Lengths (Å) C3-C4 1.445 N1-O5 1.401 N2-O5 1.401 C3-N1 1.321 C4-N2 1.321 C3-N6 1.354 C4-N7 1.354 N6-H 1.012 N7-H 1.012 **Bond Angles (°) ** 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-N6-H 118.0 H-N6-H 115.0	Parameter	Value
N1-O5 1.401 N2-O5 1.401 C3-N1 1.321 C4-N2 1.321 C3-N6 1.354 C4-N7 1.354 N6-H 1.012 **Bond Angles (*) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 N1-O5-N2 109.8 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	Bond Lengths (Å)	
N2-O5 1.401 C3-N1 1.321 C4-N2 1.321 C3-N6 1.354 C4-N7 1.354 N6-H 1.012 N7-H 1.012 **Bond Angles (°) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C4-N2-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C4-N7-H 118.0 C4-N7-H 118.0	C3-C4	1.445
C3-N1 1.321 C4-N2 1.354 C4-N7 1.354 N6-H 1.012 **Bond Angles (°) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 125.4 N2-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	N1-O5	1.401
C4-N2 1.321 C3-N6 1.354 C4-N7 1.354 N6-H 1.012 **Bond Angles (°) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	N2-O5	1.401
C3-N6 1.354 C4-N7 1.354 N6-H 1.012 N7-H 1.012 **Bond Angles (°) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-N4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	C3-N1	1.321
C4-N7 1.354 N6-H 1.012 N7-H 1.012 **Bond Angles (°) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 N1-O5-N2 109.8 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-N6-H 118.0 C4-N7-H 118.0	C4-N2	1.321
N6-H 1.012 N7-H 1.012 **Bond Angles (°) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-N6-H 118.0 C4-N7-H 118.0	C3-N6	1.354
N7-H 1.012 **Bond Angles (°) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-N6-H 118.0 C4-N7-H 118.0	C4-N7	1.354
**Bond Angles (°) ** N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H	N6-H	1.012
N1-C3-C4 108.5 N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	N7-H	1.012
N2-C4-C3 108.5 C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	**Bond Angles (°) **	
C3-N1-O5 109.8 C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	N1-C3-C4	108.5
C4-N2-O5 109.8 N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	N2-C4-C3	108.5
N1-O5-N2 103.4 N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	C3-N1-O5	109.8
N1-C3-N6 126.1 C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	C4-N2-O5	109.8
C4-C3-N6 125.4 N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	N1-O5-N2	103.4
N2-C4-N7 126.1 C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	N1-C3-N6	126.1
C3-C4-N7 125.4 C3-N6-H 118.0 C4-N7-H 118.0	C4-C3-N6	125.4
C3-N6-H 118.0 C4-N7-H 118.0	N2-C4-N7	126.1
C4-N7-H 118.0	C3-C4-N7	125.4
	C3-N6-H	118.0
H-N6-H 115.0	C4-N7-H	118.0
	H-N6-H	115.0



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Note: The specific level of theory and basis set used for these calculations can influence the exact values. The data presented here is representative of typical computational results.

Table 2: Energetic and Detonation Properties

A critical aspect of computational studies on energetic materials is the prediction of their energetic properties. The heat of formation is a fundamental thermodynamic quantity, while detonation velocity and pressure are key performance indicators.

Property	Calculated Value	
Heat of Formation (gas phase)	236.0 kJ/mol	
Detonation Velocity (VD)	Not directly calculated for DAF, but for its derivatives	
Detonation Pressure (P)	Not directly calculated for DAF, but for its derivatives	

Note: Detonation properties are typically calculated for energetic compounds derived from DAF, as DAF itself is primarily a precursor.

Table 3: Calculated Vibrational Frequencies

Vibrational analysis provides insights into the molecule's infrared (IR) spectrum and its thermodynamic properties. The calculated frequencies correspond to the different vibrational modes of the molecule.



Vibrational Mode	Frequency (cm-1)	Description
ν(N-H)	3500-3300	N-H stretching
ν(C=N)	1650-1550	C=N stretching in the furazan ring
δ(N-H)	1600-1500	N-H bending
ν(C-N)	1400-1200	C-N stretching
ν(N-O)	1100-900	N-O stretching in the furazan ring
Ring deformations	< 900	Furazan ring breathing and other deformations

Note: These are representative frequency ranges. The exact values are obtained from the output of the frequency calculation.

Experimental Protocols: A Computational Approach

The computational investigation of **3,4-diaminofurazan** typically follows a standardized workflow designed to accurately predict its molecular and energetic properties.

Geometry Optimization

The initial step involves determining the lowest energy structure of the DAF molecule. This is achieved through geometry optimization calculations.

- Methodology: Density Functional Theory (DFT) is the most commonly used method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice.
- Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals
 of the atoms, is chosen. The 6-31G* or 6-311++G** basis sets are frequently employed,
 offering a good balance between accuracy and computational cost.
- Software: Quantum chemistry software packages such as Gaussian are used to perform these calculations.



• Procedure: An initial guess for the molecular structure is provided as input. The software then iteratively adjusts the positions of the atoms to minimize the total energy of the system until a stationary point on the potential energy surface is found.

Frequency Analysis

Once the geometry is optimized, a frequency calculation is performed at the same level of theory.

Purpose:

- To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
- To calculate the vibrational frequencies, which can be compared with experimental IR and Raman spectra.
- To obtain zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for accurate thermochemical calculations.

Thermochemical Calculations

The heat of formation (Δ Hf) is a key parameter for energetic materials. It is often calculated using isodesmic reactions.

 Isodesmic Reaction: An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations.

Procedure:

- A balanced isodesmic reaction involving the target molecule (DAF) and other wellcharacterized molecules is designed.
- The electronic energies of all species in the reaction are calculated at a high level of theory.



- The enthalpy of the reaction is calculated from the electronic energies and thermal corrections.
- The heat of formation of the target molecule is then derived using the known experimental heats of formation of the other molecules in the reaction.

Prediction of Energetic Properties

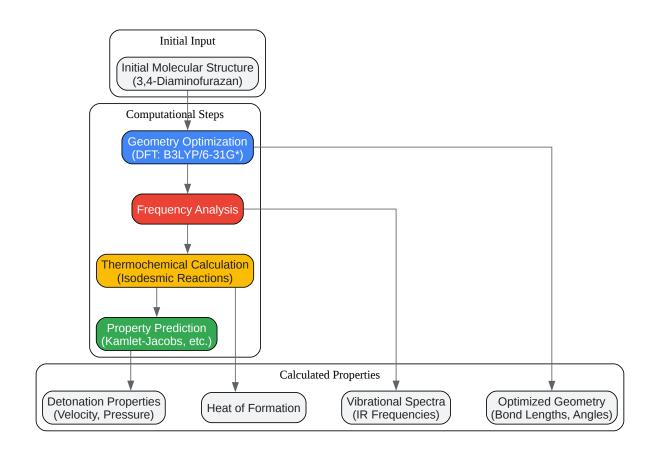
For derivatives of DAF, further calculations can be performed to predict their detonation performance.

- Methodology: Empirical methods, such as the Kamlet-Jacobs equations, are often used.
 These equations relate the detonation velocity and pressure to the calculated density, heat of formation, and elemental composition of the compound.
- Software: Specialized software like the ICT-thermodynamic code can be used for these predictions.

Visualizing the Computational Workflow

The following diagrams illustrate the logical flow of a typical computational study on **3,4-diaminofurazan** and the relationship between its calculated properties and performance characteristics.

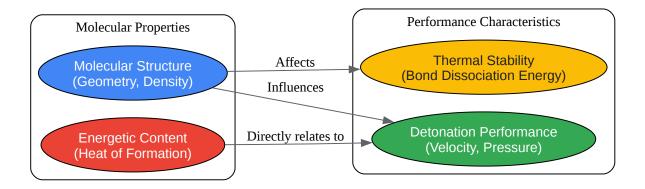




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Computational chemistry workflow for **3,4-diaminofurazan**.





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Relationship between calculated properties and performance.

Conclusion

Computational chemistry provides a powerful and indispensable toolkit for the study of **3,4-diaminofurazan** and its energetic derivatives. Through methods like Density Functional Theory, researchers can accurately predict molecular structures, vibrational spectra, and key energetic properties. This theoretical insight is crucial for the rational design of new energetic materials with enhanced performance and safety characteristics, ultimately accelerating the research and development cycle in this critical field. The methodologies and data presented in this guide offer a foundational understanding for scientists and professionals engaged in the exploration of furazan-based compounds.

• To cite this document: BenchChem. [Computational Chemistry Analysis of 3,4-Diaminofurazan: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049099#computational-chemistry-studies-of-3-4-diaminofurazan]

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